1-Cyclohexyl-1-ethylthiourea chemical structure analysis
1-Cyclohexyl-1-ethylthiourea chemical structure analysis
The following technical guide provides an in-depth structural and synthetic analysis of 1-Cyclohexyl-1-ethylthiourea , a specific 1,1-disubstituted thiourea derivative.
Editorial Note on Isomerism:
This guide specifically addresses the 1,1-disubstituted isomer (
Chemical Identity & Structural Core
1-Cyclohexyl-1-ethylthiourea (CETU) is an unsymmetrical, 1,1-disubstituted thiourea. Its structure features a sterically demanding cyclohexyl group and a flexible ethyl chain bound to a single nitrogen atom (
Physicochemical Data Profile
| Property | Value / Description |
| CAS Number | Not widely listed; Analogous to 1,3-isomer (32900-12-2) |
| Molecular Weight | 186.32 g/mol |
| Exact Mass | 186.1191 Da |
| SMILES | CCN(C1CCCCC1)C(=S)N |
| InChI Key | VGBZVQGJJBVFAS-UHFFFAOYSA-N |
| Geometry | Trigonal planar at C=S; Pyramidal at N1 (distorted) |
| Predicted LogP | ~1.90 |
| H-Bond Donors | 1 (The |
| H-Bond Acceptors | 1 (The Sulfur atom) |
Structural Isomerism Visualization
The following diagram contrasts the target 1,1-isomer with the common 1,3-isomer to prevent analytical confusion.
Caption: Structural divergence between the 1,1-disubstituted target and its 1,3-isomer, highlighting the availability of the primary amino group in the target.
Synthesis Protocol: The Benzoyl Isothiocyanate Route
Direct reaction of secondary amines with ammonium thiocyanate often requires harsh conditions or yields salts. The most reliable, high-purity synthesis for 1,1-disubstituted thioureas is the Benzoyl Isothiocyanate Hydrolysis Method . This 2-step protocol ensures the correct regiochemistry.
Precursor Preparation[3][4][5]
-
Starting Material:
-Ethylcyclohexanamine (Secondary Amine). -
Reagent: Benzoyl Isothiocyanate (generated in situ or purchased).
Step-by-Step Methodology
Phase 1: Formation of the N-Benzoyl Intermediate
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvent: Dissolve 0.05 mol of Benzoyl isothiocyanate in 50 mL of dry acetone.
-
Addition: Dropwise add 0.05 mol of
-Ethylcyclohexanamine in 20 mL acetone at 0°C. -
Reaction: Stir at room temperature for 1 hour, then reflux for 30 minutes.
-
Observation: A solid precipitate (the benzoyl-thiourea intermediate) typically forms.
-
Isolation: Pour into ice water, filter the solid, and dry.
Phase 2: Alkaline Hydrolysis to 1-Cyclohexyl-1-ethylthiourea
-
Hydrolysis: Suspend the intermediate in 10% aqueous NaOH (approx. 3 equivalents).
-
Heating: Heat to 80°C for 2-4 hours. This cleaves the benzoyl group as sodium benzoate.
-
Extraction: Cool the mixture. The product (CETU) may precipitate or form an oil. If oil, extract with Dichloromethane (DCM) (
mL). -
Purification: Wash organic layer with water, dry over
, and evaporate. Recrystallize from Ethanol/Water (1:1).
Caption: Synthetic workflow utilizing the benzoyl isothiocyanate protection-deprotection strategy to guarantee 1,1-substitution.
Spectroscopic Characterization Guide
To validate the structure, researchers must look for specific signals that rule out the 1,3-isomer.
Nuclear Magnetic Resonance (NMR)
The key differentiator is the
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 6.80 – 7.20 | Broad Singlet (2H) | ||
| 4.10 – 4.40 | Multiplet (1H) | Cyclohexyl | |
| 3.40 – 3.60 | Quartet (2H) | Ethyl | |
| 1.10 – 1.25 | Triplet (3H) | Ethyl | |
| 1.00 – 1.90 | Multiplets (10H) | Cyclohexyl Ring Protons | |
| ~180.5 | Singlet |
Infrared Spectroscopy (FT-IR)[6][7]
-
Stretching: Two bands in the 3150–3400 cm
region (Asymmetric and Symmetric). Note: The 1,3-isomer typically shows a single broad band or different splitting patterns due to H-bonding. -
Stretching: A strong band typically found between 1100–1200 cm
, often coupled with C-N vibrations. -
Fingerprint: Look for cyclohexane ring deformations around 1450 cm
and 2850/2920 cm (C-H aliphatic).
Applications & Handling
Coordination Chemistry
1-Cyclohexyl-1-ethylthiourea acts as a monodentate ligand coordinating through the Sulfur atom (
Stability
-
Thermal: Thioureas are generally stable up to their melting points but can decompose to isothiocyanates and amines upon prolonged heating above 150°C.
-
Chemical: Susceptible to oxidative desulfurization (e.g., by
or ) to form the corresponding urea or carbodiimide.
Safety Protocol
-
Toxicity: Thioureas are suspected goitrogens (thyroid inhibitors). Handle with gloves and in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.
References
-
PubChem. (2025). 1-Cyclohexyl-1-ethylthiourea (Compound). National Library of Medicine. [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010).[2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 54–59. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Thioureas. [Link]
